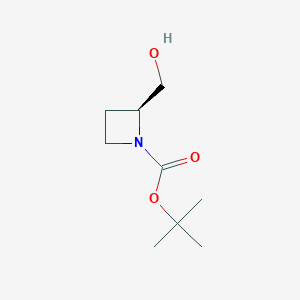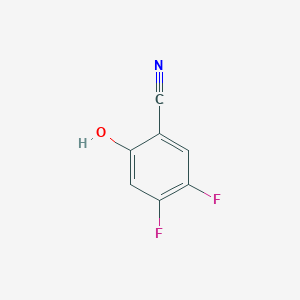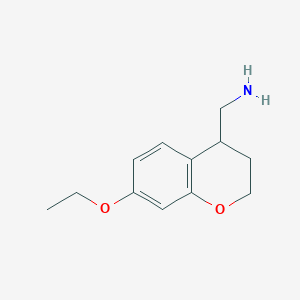
(7-Ethoxychroman-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Ethoxychroman-4-yl)methanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MEM and has been studied extensively for its ability to modulate neurotransmitter release in the brain.
Aplicaciones Científicas De Investigación
(7-Ethoxychroman-4-yl)methanamine has been studied extensively for its potential therapeutic properties. It has been shown to modulate neurotransmitter release in the brain, specifically by increasing the release of dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of (7-Ethoxychroman-4-yl)methanamine involves its ability to increase the release of dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This, in turn, leads to increased activation of postsynaptic receptors, resulting in the observed physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (7-Ethoxychroman-4-yl)methanamine are primarily related to its ability to modulate neurotransmitter release in the brain. Increased dopamine and norepinephrine release has been shown to improve mood, attention, and cognitive function. Additionally, (7-Ethoxychroman-4-yl)methanamine has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-Ethoxychroman-4-yl)methanamine in lab experiments is its specificity for dopamine and norepinephrine release. This allows for more targeted research into the effects of these neurotransmitters on various physiological and behavioral processes. However, a limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of test subjects.
Direcciones Futuras
For research on (7-Ethoxychroman-4-yl)methanamine include further exploration of its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Additionally, research into the underlying mechanisms of its effects on neurotransmitter release may lead to the development of more targeted treatments for these disorders. Finally, further investigation into the potential toxic effects of this compound will be necessary to ensure its safety for use in human subjects.
Métodos De Síntesis
The synthesis of (7-Ethoxychroman-4-yl)methanamine involves the reaction of 7-ethoxy-4-chromanone with methylamine. The reaction is carried out in the presence of a catalyst such as sodium ethoxide or sodium hydride. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
192449-10-8 |
|---|---|
Nombre del producto |
(7-Ethoxychroman-4-yl)methanamine |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(7-ethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-3-4-11-9(8-13)5-6-15-12(11)7-10/h3-4,7,9H,2,5-6,8,13H2,1H3 |
Clave InChI |
JFNLFJFFMQUNAS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(CCO2)CN |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(CCO2)CN |
Sinónimos |
2H-1-Benzopyran-4-methanamine,7-ethoxy-3,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



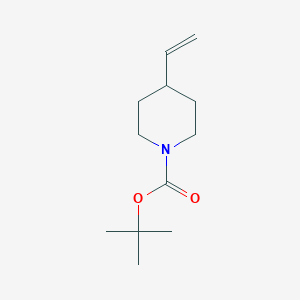
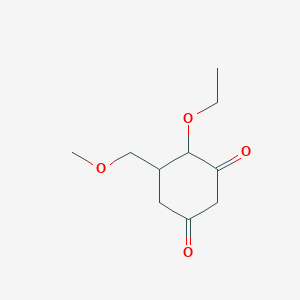
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
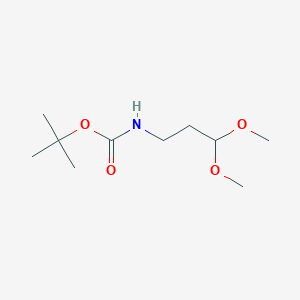
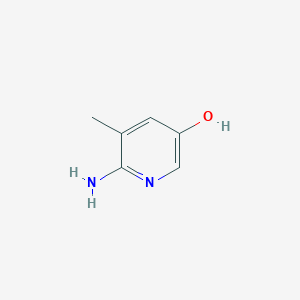
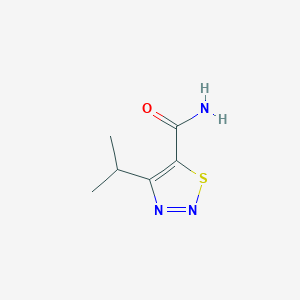
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
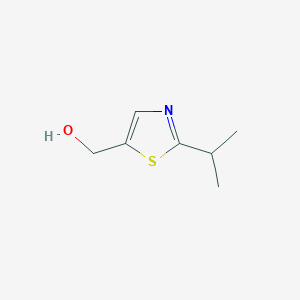
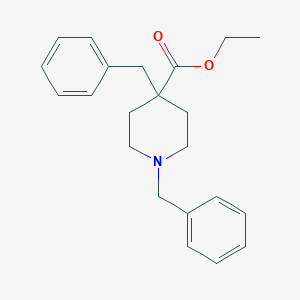
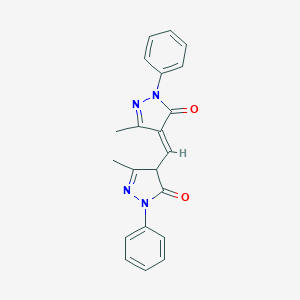
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
